molecular formula C18H15F3N2O2 B15131575 (2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide

(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide

Cat. No.: B15131575
M. Wt: 348.3 g/mol
InChI Key: JGJXPCZVYCFKLI-AZGPOXSTSA-N
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Description

(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with a phenyl group and a trifluoromethyl-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide typically involves the condensation of a phenyl-substituted amine with a trifluoromethyl-substituted benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2Z)-3-oxo-N-phenyl-2-({[4-methylphenyl]amino}methylidene)butanamide
  • (2Z)-3-oxo-N-phenyl-2-({[4-chlorophenyl]amino}methylidene)butanamide
  • (2Z)-3-oxo-N-phenyl-2-({[4-bromophenyl]amino}methylidene)butanamide

Comparison: Compared to its analogs, (2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved biological activity and stability.

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide

InChI

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11?

InChI Key

JGJXPCZVYCFKLI-AZGPOXSTSA-N

Isomeric SMILES

C/C(=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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